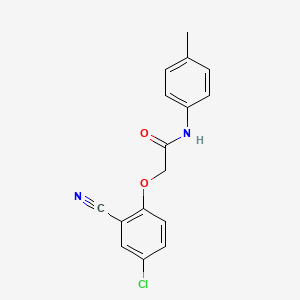
N-butyl-N'-(4-methylbenzyl)ethanediamide
Übersicht
Beschreibung
N-butyl-N'-(4-methylbenzyl)ethanediamide, also known as N,N-diethyl-m-toluamide (DEET), is a widely used insect repellent. This compound was first synthesized in 1953 by the United States Department of Agriculture as a result of research on insecticides. Since then, DEET has become the most effective and commonly used insect repellent in the world.
Wirkmechanismus
The exact mechanism of action of DEET is not fully understood. It is believed that DEET interferes with the olfactory receptors of insects, which makes it difficult for them to detect the presence of humans. DEET may also act as a masking agent, making it difficult for insects to detect the chemicals emitted by humans.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans and animals when used according to the recommended guidelines. However, some studies have shown that DEET can cause skin irritation and allergic reactions in some individuals. Long-term exposure to DEET has been associated with neurological effects in animals, but the relevance of these findings to humans is unclear.
Vorteile Und Einschränkungen Für Laborexperimente
DEET is widely used in laboratory experiments to study the behavior and physiology of insects. Its effectiveness as an insect repellent makes it a useful tool for studying the sensory systems of insects. However, DEET can also interfere with the behavior of insects, which can make it difficult to study their natural behavior.
Zukünftige Richtungen
There are several areas of research related to DEET that warrant further investigation. These include:
1. Development of new insect repellents that are more effective and have fewer side effects than DEET.
2. Study of the molecular mechanisms of DEET's insect repellent activity.
3. Investigation of the long-term effects of DEET exposure on human health.
4. Study of the effects of DEET on non-target organisms, such as beneficial insects and aquatic organisms.
5. Development of new formulations of DEET that are more stable and have longer-lasting activity.
Conclusion:
DEET is a widely used insect repellent that has been extensively studied for its insect repellent properties. Its effectiveness against a wide range of insects makes it a useful tool for studying the behavior and physiology of insects. However, further research is needed to fully understand the molecular mechanisms of DEET's insect repellent activity and its long-term effects on human health and the environment.
Wissenschaftliche Forschungsanwendungen
DEET has been extensively studied for its insect repellent properties. It is effective against a wide range of insects, including mosquitoes, ticks, and biting flies. DEET works by blocking the insects' ability to detect carbon dioxide and other chemicals that humans emit, which makes it difficult for them to locate their hosts.
Eigenschaften
IUPAC Name |
N-butyl-N'-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-4-9-15-13(17)14(18)16-10-12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFNICARUQJYLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8R*,9aS*)-2-(2-cyclohex-1-en-1-ylethyl)-8-hydroxytetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3984893.png)

![ethyl 6-{4-[(ethoxycarbonyl)oxy]-3-methoxyphenyl}-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B3984916.png)
![2-({[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,6-dimethylpyrimidine](/img/structure/B3984924.png)
![2-(2,2-dimethylpropanoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B3984928.png)
![5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3984933.png)
![N-(2,5-dimethoxyphenyl)-6-methyl-2-[(4-pyridinylmethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3984942.png)






![N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3984988.png)